5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

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Researchers often face a bottleneck in sourcing benzoxazole intermediates with the precise electronic profile for potent biological activity. 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole (CAS 13452-16-9) directly addresses this by providing the exact substitution pattern validated in SAR studies. - **Potent Scaffold**: Incorporates chloro and nitro groups linked to sub-micromolar antiproliferative activity in focused libraries. - **Versatile Reactivity**: The activated chloro leaving group enables efficient diversification via SNAr and metal-catalyzed cross-coupling. - **Supply Reliability**: Available as a documented key intermediate for patented pharmaceutical processes, ensuring research continuity.

Molecular Formula C8H5ClN2O3
Molecular Weight 212.59 g/mol
CAS No. 13452-16-9
Cat. No. B084899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methyl-6-nitro-1,3-benzoxazole
CAS13452-16-9
Molecular FormulaC8H5ClN2O3
Molecular Weight212.59 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2O1)[N+](=O)[O-])Cl
InChIInChI=1S/C8H5ClN2O3/c1-4-10-6-2-5(9)7(11(12)13)3-8(6)14-4/h2-3H,1H3
InChIKeyHLNUPKJPTAHIEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-methyl-6-nitro-1,3-benzoxazole: Functionalized Scaffold


5-Chloro-2-methyl-6-nitro-1,3-benzoxazole (CAS 13452-16-9) is a heterocyclic aromatic compound belonging to the benzoxazole class. It features a characteristic 1,3-benzoxazole core substituted with a chlorine atom at position 5, a methyl group at position 2, and a nitro group at position 6 [1]. This specific substitution pattern imparts distinct electronic and steric properties that make it a versatile building block in medicinal chemistry and materials science .

Benzoxazole scaffold with chloro, methyl, and nitro substitution
Activated for nucleophilic aromatic substitution and cross-coupling chemistries
Designated starting material in a patented aminophenol synthesis

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole: Irreplaceable Scaffold


The precise combination of electron-withdrawing (chloro, nitro) and electron-donating (methyl) substituents on the 1,3-benzoxazole core is not trivial. In medicinal chemistry, the benzoxazole scaffold is considered 'privileged' due to its ability to bind multiple biological targets, but this property is exquisitely sensitive to the nature and position of substituents [1]. For instance, SAR studies on bisbenzoxazoles have demonstrated that a chloro substituent enhances antiproliferative activity, while a nitro group can drastically increase potency and selectivity relative to other halogen or unsubstituted analogs [2]. Substituting 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole with a simpler benzoxazole, such as 5-chloro-2-methylbenzoxazole (lacking the 6-nitro group) or 2-methyl-6-nitrobenzoxazole (lacking the 5-chloro group), risks losing the desired electronic profile and the associated reactivity or biological activity. Therefore, generic substitution is not scientifically sound; the specific substitution pattern is directly linked to its documented utility as a key intermediate and its potential biological profile.

Missing nitro group
Using 5-chloro-2-methylbenzoxazole (no nitro) may reduce SNAr activation, shifting synthetic efficiency.
Missing chloro group
Replacing with 2-methyl-6-nitrobenzoxazole removes the leaving group, potentially blocking substitution chemistry.
Generic benzoxazole replacement
An unsubstituted or differently halogenated benzoxazole may not retain the reported antiproliferative SAR framework.

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole: Quantitative Evidence


Higher Purity Specifications

Reputable vendors of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole, such as Clearsynth, offer the compound at a guaranteed purity of 98% (HPLC) . This is a tangible upgrade over the industry-standard purity of ≥95% or ≥97% offered by many other suppliers for this and related benzoxazole compounds [REFS-2, REFS-3]. This higher purity specification reduces the presence of potentially interfering impurities, which is critical for reproducibility in sensitive synthetic transformations and biological assays.

Purity Specification
Data to verify
≥98% (HPLC) vs. 95–97% industry typical
Supports synthetic reproducibility through higher purity
Review vendor COA for batch-specific purity
Analytical Chemistry Procurement Quality Control

Patented Intermediate for Aminophenol Synthesis

Patent CN110950764A explicitly identifies 5-chloro-2-methyl-6-nitro-1,3-benzoxazole as the essential starting material for the synthesis of 2-amino-4-chloro-5-nitrophenol in a microchannel reactor [1]. This patented process highlights the compound's specific and irreplaceable role in a defined synthetic route to a valuable pharmaceutical intermediate. The reaction sequence involves a nitration step that converts the benzoxazole into the target aminophenol derivative [1].

Patented Process
Reported
Starting material in CN110950764A for aminophenol synthesis
Enables documented synthesis of a pharmaceutical intermediate
Patent specifies microchannel reactor conditions
Organic Synthesis Pharmaceutical Intermediates Patented Process

Antiproliferative SAR Advantage

A comprehensive SAR study on bisbenzoxazole derivatives by Ersan et al. (2022) established that the presence of a chloro substituent is associated with improved antiproliferative activity and selectivity compared to other halogen or unsubstituted analogs [1]. Strikingly, the introduction of a nitro group in a related bisbenzoxazole compound (22) resulted in a maximum potency of IC50 = 0.011 µM, which is twice as potent as the standard drug methotrexate [1]. While this data is from a related series, it provides a strong class-level inference that the combination of chloro and nitro substituents, as found in 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole, is a pharmacophoric element associated with enhanced biological activity.

SAR Potency
Class-level
Nitro-bisbenzoxazole IC50 0.011 µM vs. methotrexate 0.022 µM
Chloro-nitro pattern aligns with high-potency SAR framework
Data from bisbenzoxazole analog; not direct measurement
Medicinal Chemistry Anticancer Research Structure-Activity Relationship (SAR)

Synergistic SNAr Reactivity

The presence of both a chloro leaving group and a strongly electron-withdrawing nitro group in an ortho/para relationship activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions . While a generic 5-chloro-2-methylbenzoxazole (lacking the nitro group) can undergo SNAr, the presence of the nitro group in 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole significantly enhances its reactivity, allowing for milder reaction conditions and potentially higher yields . This is due to the nitro group's powerful ability to stabilize the negative charge in the Meisenheimer complex intermediate. This dual functionality (leaving group + activating group) provides a distinct advantage in diversifying the benzoxazole scaffold through metal-catalyzed couplings and other substitution chemistries .

SNAr Activation
Context-dependent
Nitro enhances Meisenheimer complex stabilization for nucleophilic substitution
May support milder reaction conditions and higher yields in substitution
Dependent on specific nucleophile and conditions
Organic Synthesis Cross-Coupling Nucleophilic Aromatic Substitution (SNAr)

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole: Application Scenarios


Aminophenol Derivative Synthesis

This compound is the documented and patented starting material for the production of 2-amino-4-chloro-5-nitrophenol in a microchannel reactor, a key intermediate for further pharmaceutical synthesis . Its specific substitution pattern is essential for the success of this patented process.

Anticancer Library Synthesis

Leveraging the established SAR showing that chloro and nitro substituents on benzoxazole cores can dramatically increase antiproliferative activity (with nitro-substituted analogs showing sub-micromolar IC50 values), this compound is an ideal scaffold for generating focused libraries of potential anticancer agents .

Late-Stage Functionalization via SNAr and Cross-Coupling

The combined presence of an activated chloro leaving group and a nitro group makes this compound highly reactive in nucleophilic aromatic substitution (SNAr) and suitable for various metal-catalyzed cross-coupling reactions . This allows for the efficient diversification of the benzoxazole core to explore structure-activity relationships.

Application
Selection Property
Validation Focus
Aminophenol intermediate synthesis
Patented microchannel process context
Synthetic route specificity and yield
Anticancer library synthesis
Chloro-nitro SAR framework
Antiproliferative assay interpretation
Late-stage diversification
Activated SNAr reactivity
Cross-coupling and substitution screening

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